N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a cyclopropyl group, a hydroxy group, a phenylethyl group, and a benzodioxine sulfonamide moiety. The intricate arrangement of these functional groups endows the compound with distinctive chemical and physical properties, making it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route begins with the preparation of the cyclopropyl-phenylethyl intermediate, which is then subjected to various functionalization reactions to introduce the hydroxy and benzodioxine sulfonamide groups. Key steps in the synthesis may include:
Cyclopropanation: Formation of the cyclopropyl ring using reagents such as diazomethane or Simmons-Smith reagents.
Hydroxylation: Introduction of the hydroxy group through oxidation reactions, often employing reagents like osmium tetroxide or potassium permanganate.
Sulfonamide Formation: Coupling of the benzodioxine moiety with the phenylethyl intermediate using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process. Additionally, purification methods like recrystallization, chromatography, and distillation are crucial to obtaining the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form different derivatives, often using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, potassium permanganate.
Reduction: Palladium on carbon, lithium aluminum hydride.
Substitution: Sulfonyl chlorides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses. The exact mechanism depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)PIVALAMIDE: Shares the cyclopropyl and phenylethyl groups but differs in the presence of a pivalamide moiety.
N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)CINNAMAMIDE: Contains a cinnamamide group instead of the benzodioxine sulfonamide.
N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-1-NAPHTHAMIDE: Features a naphthamide group, providing different chemical properties.
Uniqueness
N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzodioxine sulfonamide moiety, in particular, sets it apart from other similar compounds and contributes to its specific applications in research and industry.
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c21-19(15-6-7-15,14-4-2-1-3-5-14)13-20-26(22,23)16-8-9-17-18(12-16)25-11-10-24-17/h1-5,8-9,12,15,20-21H,6-7,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOITYDUHJFWLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)(C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.